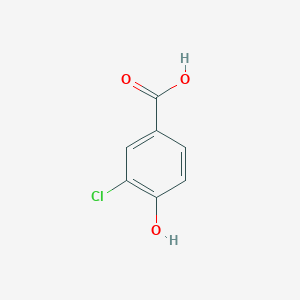

3-Chloro-4-hydroxybenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNLHMKIGMZKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192747 | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-58-7 | |

| Record name | 3-Chloro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WF3LNJ6Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathways of 3 Chloro 4 Hydroxybenzoic Acid

Established Synthetic Routes and Reaction Mechanisms

Established methods for the preparation of 3-chloro-4-hydroxybenzoic acid primarily involve electrophilic substitution reactions on substituted benzoic acids or the transformation of functional groups on a pre-existing chlorinated benzene (B151609) ring.

Direct Chlorination of 4-Hydroxybenzoic Acid and Derivatives

The direct chlorination of 4-hydroxybenzoic acid is a conceptually straightforward approach to introduce the chlorine atom onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

The hydroxyl group is a strongly activating, ortho, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. In 4-hydroxybenzoic acid, the position para to the hydroxyl group is occupied by the carboxylic acid. Therefore, the activating ortho-directing effect of the hydroxyl group dominates, directing the incoming electrophile (the chloronium ion, Cl+) to the positions at C3 and C5.

Common chlorinating agents used for this purpose include sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂). The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to favor the formation of the desired 3-chloro isomer over the 3,5-dichloro derivative. However, controlling the reaction to achieve high monosubstitution selectivity can be challenging, often leading to a mixture of products that require purification.

Hydrolysis of Chlorinated Methoxybenzoic Acid Precursors

An alternative and often more controlled method involves the synthesis and subsequent hydrolysis of a protected precursor, such as 3-chloro-4-methoxybenzoic acid or its esters. sigmaaldrich.comnih.gov This strategy avoids the regioselectivity issues associated with direct chlorination of the activated 4-hydroxybenzoic acid.

The synthesis typically begins with 4-methoxybenzoic acid (p-anisic acid), which is first chlorinated. The methoxy (B1213986) group directs the chlorination to the ortho position (C3). The resulting 3-chloro-4-methoxybenzoic acid can then be demethylated to yield the final product. This ether cleavage is a critical step and is commonly achieved by refluxing with strong acids such as hydrobromic acid (HBr) or by using more potent reagents like boron tribromide (BBr₃).

Alternatively, if the starting material is methyl 3-chloro-4-methoxybenzoate, a two-step hydrolysis is required. sigmaaldrich.comprepchem.com First, the ester is saponified to the corresponding carboxylic acid using a base like sodium hydroxide (B78521), followed by acidification. The subsequent ether cleavage is then carried out as described above.

| Precursor | Reagent(s) | Product |

| 3-Chloro-4-methoxybenzoic acid | HBr or BBr₃ | This compound |

| Methyl 3-chloro-4-methoxybenzoate | 1. NaOH (aq) 2. HCl (aq) 3. HBr or BBr₃ | This compound |

Multistep Organic Synthesis Approaches

More intricate, multi-step synthetic sequences offer precise control over the substitution pattern on the benzene ring, leading to the unambiguous formation of this compound. These methods are particularly useful when the desired isomer is difficult to obtain through direct substitution.

A classic and versatile multistep approach relies on the chemical transformations of nitro and amino functional groups. semanticscholar.org A representative pathway could start with a suitably substituted benzoic acid. For instance, starting with 3-chloro-4-aminobenzoic acid, the amino group can be converted into a hydroxyl group via a diazotization reaction followed by hydrolysis.

A more comprehensive sequence, which allows for the introduction of the chloro and hydroxyl groups in a controlled manner, can be illustrated by a process analogous to the synthesis of similar substituted hydroxybenzoic acids. semanticscholar.org This would typically involve the following sequence of reactions:

Nitration: Introduction of a nitro group (-NO₂) onto a starting benzoic acid derivative.

Esterification: Protection of the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) to prevent unwanted side reactions in subsequent steps.

Reduction: The nitro group is reduced to an amino group (-NH₂), commonly using catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl).

Diazotization: The resulting aniline (B41778) derivative is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (-N₂⁺).

Hydrolysis (Sandmeyer-type reaction): The diazonium salt is then heated in an aqueous acidic solution to replace the diazonium group with a hydroxyl group. organic-chemistry.orgyoutube.com

Saponification: Finally, the ester group is hydrolyzed back to the carboxylic acid.

This sequence provides excellent regiochemical control, as the functional group transformations are highly specific.

| Step | Reaction Type | Typical Reagents |

| 1 | Nitration | HNO₃/H₂SO₄ |

| 2 | Esterification | ROH, H⁺ catalyst |

| 3 | Reduction | H₂, Pd/C or Sn/HCl |

| 4 | Diazotization | NaNO₂, HCl (aq) |

| 5 | Hydrolysis | H₂O, H⁺, heat |

| 6 | Saponification | NaOH (aq), then H⁺ |

While often used in the synthesis of more complex molecules starting from this compound derivatives, coupling reactions can also be envisioned as a method to construct the core structure itself. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl-aryl or aryl-ether bonds. wikipedia.orgiitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org

A hypothetical Ullmann-type approach to a precursor of this compound could involve the coupling of an aryl halide with a protected phenol (B47542). For example, the reaction of methyl 3,4-dichlorobenzoate (B1239242) with a methoxide (B1231860) source in the presence of a copper catalyst could potentially lead to the formation of methyl 3-chloro-4-methoxybenzoate. This intermediate could then be hydrolyzed as described in section 2.1.2. The conditions for such reactions are typically harsh, requiring high temperatures and polar aprotic solvents.

Novel Synthetic Strategies and Methodological Advancements

Recent research in chemical synthesis has increasingly focused on the development of more sustainable and efficient methodologies. While specific novel strategies for this compound are not widely reported, advancements in related areas point towards potential future directions.

One area of significant progress is the use of biocatalysis. For example, multi-enzyme cascades have been developed for the synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine. nih.gov This "green chemistry" approach, which operates in aqueous media under mild conditions, offers a sustainable alternative to traditional chemical methods. rasayanjournal.co.in The engineering of enzymes that can accommodate and transform halogenated substrates could pave the way for the biocatalytic production of this compound.

Furthermore, advancements in catalysis, such as the development of more active and selective catalysts for C-H activation and chlorination, could lead to more efficient direct chlorination methods with improved regioselectivity and reduced byproduct formation. The application of flow chemistry, which allows for precise control over reaction parameters and can enhance safety and yield, also represents a promising avenue for the modernization of existing synthetic routes.

Chemo- and Regioselective Synthesis Techniques

The selective introduction of a chlorine atom at the C3 position of the 4-hydroxybenzoic acid backbone is a key challenge in the chemical synthesis of 3-Cl-4-HBA. Various strategies have been developed to achieve this chemo- and regioselectivity. One common approach involves the direct chlorination of 4-hydroxybenzoic acid. However, this method can lead to a mixture of chlorinated isomers, requiring subsequent purification steps.

Another synthetic route to achieve regioselectivity is through the use of protecting groups. For example, the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, a derivative, starts with 3-Chloro-4-hydroxybenzaldehyde. The phenolic hydroxyl group is first protected using allyl bromide. This is followed by reductive amination with morpholine (B109124) and subsequent deprotection of the allyl group to yield the target compound. guidechem.com

Green Chemistry Approaches in 3-Cl-4-HBA Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing 3-Cl-4-HBA and other halogenated compounds. A significant advancement in this area is the use of halogenase enzymes as biocatalysts. manchester.ac.uk These enzymes offer the potential for greener and more selective halogenation processes, often operating in aqueous solutions at ambient temperatures and reducing the generation of unwanted byproducts. manchester.ac.ukport.ac.uk

Biocatalysis presents a novel way to produce regio-selective halogenated compounds with reduced environmental impact compared to traditional chemical methods that often produce polluting by-products and lack selectivity. manchester.ac.uk The use of halogenases can circumvent the need for protecting groups and harsh reaction conditions, aligning with the goals of sustainable chemistry. port.ac.uk

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-Cl-4-HBA. For example, in the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, the reaction of 3,5-diiodosalicylic acid with an aminoether was optimized by forming the salicylic (B10762653) acid chloride in situ with phosphorus trichloride, achieving an 82% yield. nih.gov

In another example, the synthesis of 3-nitro-4-hydroxybenzoic acid, a precursor, was optimized by reacting 3-nitro-4-chloro-benzoic acid with sodium hydroxide solution at 100-105°C for 3.5 to 4.0 hours, resulting in a yield of 99.1%. google.com Further process improvements, such as in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, have demonstrated the ability to increase yields from 57% to 90% by optimizing reduction reaction conditions. researchgate.net A method for synthesizing this compound methyl ester involves refluxing the acid in methanol (B129727) with sulfuric acid for 12 hours. prepchem.com

| Reaction/Process | Key Optimization Parameters | Resulting Yield | Reference |

| Synthesis of 3-nitro-4-hydroxybenzoic acid | Temperature: 100-105°C; Reaction Time: 3.5-4.0 hours | 99.1% | google.com |

| Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | Optimization of reduction reaction conditions | Improved from 57% to 90% | researchgate.net |

| Synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | In situ formation of salicylic acid chloride with PCl₃ | 82% | nih.gov |

| Esterification of this compound | Refluxing in methanol with sulfuric acid for 12 hours | Not specified | prepchem.com |

Biosynthesis of 3-Cl-4-HBA in Natural Systems

Enzymatic Pathways in Microorganisms (e.g., Fischerella ambigua)

The cyanobacterium Fischerella ambigua is a natural producer of polychlorinated aromatic compounds, including the ambigols A-E. nih.gov The biosynthesis of these complex molecules involves 3-Cl-4-HBA as a key precursor. nih.gov The biosynthetic gene cluster responsible for ambigol production consists of 10 genes (ab1-10). nih.gov The pathway begins with the shikimate pathway, a common route in microorganisms for the synthesis of aromatic compounds. nih.gov An isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase (Ab7) is involved in producing chorismate. nih.gov

Role of Specific Enzymes (e.g., Chorismate Lyase, Halogenases) in Biosynthetic Routes

Several key enzymes play crucial roles in the conversion of chorismate to 3-Cl-4-HBA in Fischerella ambigua. nih.gov

Chorismate Lyase (Ab5): This enzyme catalyzes the conversion of chorismate to 4-hydroxybenzoic acid (4-HBA). nih.gov Chorismate lyase belongs to the lyase family and specifically cleaves the carbon-carbon bond of chorismate to remove pyruvate. wikipedia.org

Adenylation Domain (Ab6): This stand-alone domain activates 4-HBA. nih.gov

Acyl Carrier Protein (Ab8): The activated 4-HBA is tethered to this protein. nih.gov

Halogenase (Ab10): The Ab8-bound substrate is then chlorinated by the halogenase Ab10 at the meta position to produce 3-Cl-4-HBA. nih.gov

Condensation (C) domain and Thioesterase (TE) domain (Ab9): The newly formed 3-Cl-4-HBA is transferred by the C domain to the peptidyl carrier protein and subsequently released by the TE domain of Ab9. nih.gov

This released 3-Cl-4-HBA is then expected to be the substrate for another halogenase, Ab1, which leads to the formation of the monomeric building block of ambigol, 2,4-dichlorophenol. nih.gov

| Enzyme | Gene | Function in 3-Cl-4-HBA Biosynthesis | Reference |

| 3-deoxy-7-phosphoheptulonate (DAHP) synthase isoenzyme | Ab7 | Involved in the biosynthesis of chorismate via the shikimate pathway. | nih.gov |

| Chorismate Lyase | Ab5 | Converts chorismate to 4-hydroxybenzoic acid (4-HBA). | nih.gov |

| Adenylation Domain | Ab6 | Activates 4-HBA. | nih.gov |

| Acyl Carrier Protein | Ab8 | Binds the activated 4-HBA. | nih.gov |

| Halogenase | Ab10 | Chlorinates the Ab8-bound 4-HBA at the meta position to form 3-Cl-4-HBA. | nih.gov |

| Condensation (C) and Thioesterase (TE) domains | Ab9 | Transfers and releases the final 3-Cl-4-HBA product. | nih.gov |

Isolation and Identification from Natural Sources

Fischerella ambigua, a cyanobacterium, has been identified as a natural source of halogenated secondary metabolites. doaj.org While this organism produces complex chlorinated compounds like the ambigols, the direct isolation of the intermediate 3-Cl-4-HBA from natural sources is not as commonly reported. nih.gov However, studies on the biosynthetic pathways of these complex molecules have led to the identification of 3-Cl-4-HBA as a crucial precursor. nih.gov It is worth noting that the strain originally identified as Fischerella ambigua 108b, a producer of these compounds, has been reclassified as Symphyonema bifilamentata sp. nov. nih.gov

Advanced Spectroscopic and Computational Characterization of 3 Chloro 4 Hydroxybenzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for confirming the molecular structure of 3-Chloro-4-hydroxybenzoic acid. These methods probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR spectra provide key insights into its structure. nih.govchemicalbook.com

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, reveals distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. chemicalbook.com The aromatic region of the spectrum shows signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are characteristic of the substitution pattern. The protons of the hydroxyl and carboxyl groups appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. nih.gov It displays signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbon atoms bearing the chloro and hydroxyl substituents. The chemical shifts of these carbons are indicative of their electronic environment.

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Varies | s (broad) | -COOH |

| ¹H | Varies | s (broad) | -OH |

| ¹H | ~7.8 | d | H-2 |

| ¹H | ~7.7 | dd | H-6 |

| ¹H | ~7.0 | d | H-5 |

| ¹³C | ~167 | s | -COOH |

| ¹³C | ~158 | s | C-4 |

| ¹³C | ~133 | d | C-6 |

| ¹³C | ~131 | d | C-2 |

| ¹³C | ~122 | s | C-1 |

| ¹³C | ~120 | s | C-3 |

| ¹³C | ~117 | d | C-5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnist.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carboxylic acid and hydroxyl groups, as well as the aromatic ring. nih.gov

Key vibrational frequencies observed in the FTIR spectrum include:

A broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding.

A sharp peak around 1700-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions in the 1600-1450 cm⁻¹ range are attributed to C=C stretching vibrations within the aromatic ring.

A band around 1200-1300 cm⁻¹ is associated with the C-O stretching and O-H bending of the carboxylic acid and phenol (B47542) groups.

The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.govnist.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. nist.gov

The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 172, corresponding to the molecular weight of the compound. nih.govnist.gov The presence of a chlorine atom is indicated by the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak at m/z 174, approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 174 | ~33% of m/z 172 | [M+2]⁺ Isotope Peak |

| 172 | High | [M]⁺ Molecular Ion |

| 155 | Moderate | [M-OH]⁺ |

| 127 | Moderate | [M-COOH]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The UV-Vis spectrum of this compound, typically recorded in a polar solvent, exhibits absorption bands in the ultraviolet region, which are characteristic of the electronic transitions of the substituted benzene ring. The position and intensity of these absorption maxima can be influenced by the solvent polarity and pH, reflecting the interactions between the solute and solvent molecules. solubilityofthings.comresearchgate.net This technique is also valuable for studying how the compound interacts with other molecules. solubilityofthings.com

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the crystal structure of this compound reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state. nih.gov These interactions play a crucial role in the packing of the molecules in the crystal lattice and influence the physical properties of the solid. For instance, studies on related compounds like 3-chloro-4-hydroxyphenylacetic acid have utilized X-ray diffraction to characterize their crystal structures. nih.gov

Advanced Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental data. Methods like Density Functional Theory (DFT) can be employed to calculate the optimized geometry, electronic structure, and spectroscopic properties of this compound. These calculations can help in assigning vibrational frequencies observed in the IR spectrum and in predicting NMR chemical shifts. Furthermore, computational models can be used to study the molecule's reactivity, intermolecular interactions, and potential energy surfaces, offering a deeper understanding of its chemical behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of chemical compounds with high accuracy.

Theoretical studies of substituted benzoic acids have been performed using DFT to analyze their potential energy landscapes. mdpi.com These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For chloro-substituted benzoic acids, the interaction between the carboxylic group and the halogen substituent significantly influences the molecule's structure. mdpi.com DFT calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density, molecular orbital energies, and the electrostatic potential, can also be elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions are key to understanding the molecule's chemical reactivity and spectroscopic properties.

Table 1: Calculated Geometrical Parameters for Benzoic Acid Conformers

This table presents DFT-calculated dihedral angles for benzoic acid conformers, providing a reference for understanding the structural effects of substitution.

| Conformer | O=C-O-H Dihedral Angle | C-C-C=O Dihedral Angles | Relative Energy (kJ·mol⁻¹) |

| cis-BA | -0.6° | -155.8°, 25.6° | 0.00 |

| trans-BA | -171.4° | -157.4°, 24.0° | 26.57 |

Data sourced from DFT calculations on benzoic acid, which forms the parent structure for this compound. mdpi.com

Quantum Chemical Investigations of Bonding and Reactivity

Quantum chemical calculations, particularly using DFT, offer a detailed picture of the bonding environment and reactivity of this compound. By analyzing the electron density distribution, one can characterize the nature of the covalent bonds and non-covalent interactions within the molecule.

Reactivity descriptors derived from conceptual DFT can be calculated to predict how the molecule will interact with other chemical species. These descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electronegativity: This describes the power of the molecule to attract electrons.

Electrophilicity Index: This global reactivity index measures the propensity of a species to accept electrons.

These quantum chemical investigations are crucial for understanding the reaction mechanisms involving this compound and for designing new molecules with tailored reactivity. mdpi.com

Table 2: Calculated Electronic Properties

This table shows representative electronic properties that can be calculated using quantum chemical methods to describe molecular reactivity.

| Property | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability; ionization potential |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; electron affinity |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

Molecular Dynamics Simulations and Conformational Analysis

The carboxylic acid group in benzoic acid derivatives can exist in different conformations due to rotation around the C-C single bond. This results in different spatial arrangements, primarily the cis and trans conformers, which relate to the orientation of the hydroxyl proton relative to the carbonyl oxygen.

Computational studies on substituted benzoic acids show that the cis conformer is generally more stable than the trans conformer. mdpi.com For this compound, the presence of the chloro and hydroxyl substituents on the aromatic ring influences the rotational barrier and the relative stability of these conformers. The planarity of the molecule can also be affected by steric and electronic interactions between the carboxylic group and the ring substituents. mdpi.com

While extensive molecular dynamics (MD) simulations specific to this compound are not widely reported in the literature, conformational analysis via quantum chemical calculations reveals the preferred low-energy structures. mdpi.com These calculations map the potential energy surface as a function of the dihedral angle of the carboxylic group, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with biological targets or its packing in a crystal lattice.

In Silico Studies for Structure-Activity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are valuable for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of hydroxybenzoic acid, QSAR models can predict their antimicrobial potential or other biological activities. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Kier's shape indices, Balaban topological index). nih.gov

Electronic descriptors: These relate to the electron distribution (e.g., dipole moment, total energy). thieme-connect.de

Thermodynamic descriptors: Properties like enthalpy of formation can be considered. chemeo.com

Once calculated, these descriptors are used to build a statistical model that relates them to the observed biological activity. nih.gov Such studies on p-hydroxybenzoic acid derivatives have shown that antimicrobial activity is governed by specific shape and connectivity indices. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues of this compound for pharmaceutical or agrochemical applications. mdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

| Topological | Balaban topological index (J) | Describes the branching and connectivity of the molecular skeleton. nih.gov |

| Topological | Kier's shape index (κ) | Relates to molecular shape and complexity. nih.gov |

| Electronic | Dipole Moment (µ) | Quantifies the overall polarity of the molecule. thieme-connect.de |

| Electronic | Hammett constant (σ) | Accounts for the electron-donating or -withdrawing effect of substituents. wikipedia.org |

| Partition | LogP (Octanol/Water Partition) | Measures the hydrophobicity of the molecule. chemeo.com |

Biological Activities and Molecular Mechanisms of 3 Chloro 4 Hydroxybenzoic Acid and Its Derivatives

Antimicrobial Properties and Efficacychemimpex.comguidechem.comsmolecule.comx-mol.com

The compound exhibits notable antimicrobial activity, serving as a foundation for the development of new antibacterial and antifungal agents. solubilityofthings.comguidechem.comguidechem.com Its structural features are crucial for its efficacy against a range of microorganisms.

Derivatives of 3-chloro-4-hydroxybenzoic acid have demonstrated significant antibacterial potential. A study involving the synthesis of novel hydrazide-hydrazone derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. These derivatives were screened against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.

The research highlighted that specific substitutions on the phenyl ring of the hydrazone moiety significantly influenced the antibacterial efficacy. For instance, derivatives with di-fluoro and methyl-fluoro substitutions exhibited excellent activity, in some cases comparable to the standard drug ampicillin.

Table 1: Antibacterial Activity of this compound Hydrazone Derivatives

This interactive table summarizes the zone of inhibition data for selected derivatives against various bacterial strains.

| Compound | Substituent | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) |

|---|---|---|---|---|---|

| 6m | 2,4-di-fluoro | 22 | 21 | 24 | 23 |

| 6n | 3,4-di-fluoro | 21 | 22 | 23 | 24 |

| 6o | 2-methyl-4-fluoro | 23 | 22 | 21 | 22 |

| 6j | 4-CF₃ | 20 | 19 | 21 | 22 |

| 6k | 4-OCF₃ | 19 | 20 | 22 | 21 |

| 6l | 2-CF₃ | 21 | 22 | 20 | 19 |

| Ampicillin | Standard | 25 | 24 | 26 | 25 |

Source: Adapted from Chandrasekhar, K B & Narisetty, Rajasekhar (2015).

This compound is recognized for its antifungal properties, contributing to its use in the development of crop protection products. guidechem.com Its derivative, methyl 3-chloro-4-hydroxybenzoate, is also noted for potential antifungal activity, which is a subject of interest in medicinal chemistry. cymitquimica.com Furthermore, compounds derived from this compound, such as certain ethers, have shown potential as antifungal agents. smolecule.com The cyanobacterium Fischerella ambigua produces compounds derived from this compound that are known to inhibit fungal growth. researchgate.net

The precise mechanisms of antimicrobial action for this compound are linked to its structure. The biosynthesis of ambigols, highly halogenated triphenyls with antibacterial activity, uses this compound as a key precursor. researchgate.net The process involves the conversion of chorismate to 4-hydroxybenzoic acid (4-HBA), which is then activated and subsequently halogenated to form the chlorinated building blocks of these bioactive compounds. x-mol.comresearchgate.net The antibacterial activity of ambigol A, for example, is particularly effective against Gram-positive bacteria like Bacillus subtilis. researchgate.net This suggests that the antimicrobial action is mediated through these more complex downstream molecules. Another study points to the involvement of the myeloperoxidase system in generating antimicrobial oxidants from related compounds. physiology.org

Pharmaceutical Research and Pharmacological Applicationschemimpex.comx-mol.com

Beyond its direct antimicrobial effects, this compound is a cornerstone intermediate in pharmaceutical development, enabling the synthesis of a wide array of therapeutic agents. chemimpex.comsolubilityofthings.com

This compound is a versatile precursor for creating more complex molecules with specific therapeutic properties. solubilityofthings.comguidechem.com Its chemical structure, featuring hydroxyl and chloro substituents, allows for enhanced reactivity, making it an important starting material in the synthesis of pharmaceuticals. chemimpex.comguidechem.com It is used in the synthesis of various drugs, including those with potential antibacterial and antifungal properties. guidechem.comsmolecule.com For instance, it is a starting material for synthesizing benzopyran derivatives that possess leukotriene-antagonistic action. google.com Its methyl ester form, methyl 3-chloro-4-hydroxybenzoate, is also a common organic intermediate in pharmaceutical synthesis. cymitquimica.com

Researchers have utilized this compound and its derivatives to develop anti-inflammatory and analgesic drugs. chemimpex.comsci-hub.st The compound itself has been isolated from natural sources like Eurycoma longifolia, a plant known for its anti-inflammatory properties. researchgate.netresearchgate.net Studies have examined the nitric oxide (NO) inhibitory activities of compounds isolated from this plant, including this compound, in lipopolysaccharide (LPS)-stimulated cells, a common model for inflammation research. researchgate.netmdpi.commdpi.com Furthermore, it serves as a building block for benzopyran and naphthalene (B1677914) derivatives designed to act as leukotriene antagonists, which are significant in mediating inflammatory reactions. google.com

Investigation of Specific Pharmacological Targets

While specific pharmacological targets of this compound are still under extensive investigation, research into its parent compound, 4-hydroxybenzoic acid (4-HBA), and its derivatives provides significant insights. Studies have shown that 4-HBA and its related compound, vanillic acid, can interact with human serum albumin (HSA), a crucial protein in blood plasma that affects the distribution and availability of compounds in the body. nih.gov The binding of these compounds to HSA is a key factor in their biological activity. nih.gov

Furthermore, 4-HBA and vanillic acid have demonstrated anti-proliferative effects on both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells, indicating their potential in cancer therapy. nih.gov The mechanism for this activity involves complex interactions within the cellular environment. nih.gov The parent molecule, 4-hydroxybenzoic acid, is known to be produced from chorismate by the enzyme chorismate pyruvate-lyase in organisms like E. coli. drugbank.com

Interactive Table: Known Pharmacological Interactions of Hydroxybenzoic Acid Derivatives Press the buttons to sort the table by Compound, Target, or Observed Effect.

| Compound | Target | Observed Effect | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid (4-HBA) | Human Serum Albumin (HSA) | Binding and interaction, influencing bioavailability | nih.gov |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Human Serum Albumin (HSA) | Binding and interaction, influencing bioavailability | nih.gov |

| 4-Hydroxybenzoic acid (4-HBA) | K562 and K562/Dox leukemia cells | Anti-proliferative activity | nih.gov |

| Vanillic acid | K562 and K562/Dox leukemia cells | Anti-proliferative activity | nih.gov |

| 4-hydroxybenzoic acid | Chorismate pyruvate-lyase | Product of enzymatic reaction | drugbank.com |

Potential in Proteostasis Network Modulation and Anti-aging Research

The potential of hydroxybenzoic acid derivatives in the realm of anti-aging is an emerging area of research. A key strategy to combat cellular senescence and skin aging is the targeting of antioxidants to mitochondria. nih.gov A study investigating four mitochondria-targeted antioxidants based on hydroxybenzoic acid (MitoBENs) found that they could serve as potential active ingredients to prevent senescence in skin cells. nih.gov

The pyrogallol-based derivative, in particular, demonstrated significant antioxidant protective activity against cytotoxicity induced by hydrogen peroxide. nih.gov In a 3D skin cell model, this compound was also found to decrease the expression of transcripts related to senescence. nih.gov These findings suggest that with a good biological safety profile and chemical stability, derivatives of hydroxybenzoic acid could be promising candidates for development as active ingredients in anti-aging skin care products. nih.gov Research specifically on this compound's role in proteostasis network modulation is limited, representing an area for future scientific exploration.

Enzyme Inhibition Studies (e.g., Cathepsins B and L)

While direct studies on the inhibition of cathepsins B and L by this compound are not widely documented, research on related structures highlights the potential of this chemical class as enzyme inhibitors. For instance, a class of inhibitors for Cathepsin G, a serine protease implicated in inflammatory conditions, has been developed from 4H-3,1-benzoxazin-4-one derivatives. nih.gov Several of these synthesized molecules were identified as potent inhibitors of Cathepsin G. nih.gov

This suggests that the core structure, related to benzoic acid derivatives, can be adapted to target specific enzymes. The exploration of this compound derivatives as inhibitors for proteases like cathepsins remains a promising avenue for the development of new therapeutic agents.

Agrochemical Applications and Derivatives

This compound and its derivatives have found significant application in the agricultural sector. solubilityofthings.com They are utilized as key intermediates in the synthesis of various agrochemicals. solubilityofthings.com

Derivatives of this compound are known to function as herbicides and fungicides, playing a role in protecting crops from weeds and fungal diseases. solubilityofthings.com For example, herbicidal compositions have been developed that include derivatives of 4-amino-3-chloro-5-fluorobenzoic acid, which shares a similar chlorinated benzoic acid core. google.com These formulations are effective against undesirable vegetation in a variety of settings, including fields for rice, cereals, corn, and soybeans. google.com

The use of these derivatives extends to broader pest and crop management. solubilityofthings.com The development of crystalline complexes between the related 4-hydroxybenzoic acid and existing pesticides like pyraclostrobin, epoxiconazole, and tebuconazole (B1682727) has been explored to enhance the stability and efficacy of these agrochemicals. google.com Such complexes can lead to improved formulation characteristics and potentially increased pesticidal action, which may allow for reduced application rates. google.com

Interactive Table: Related Agrochemical Compounds and their Applications Press the buttons to sort the table by Compound Type, Application, or Target Weeds/Pests.

| Compound Type | Application | Target Weeds/Pests | Reference |

|---|---|---|---|

| 4-amino-3-chloro-5-fluorobenzoic acid derivative | Herbicide | Undesirable vegetation in various crops | google.com |

| 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives | Herbicide | Brassica campestris, Amaranthus retroflexus | researchgate.net |

| Crystalline complexes of 4-hydroxybenzoic acid with pesticides (e.g., pyraclostrobin, epoxiconazole) | Fungicide, Herbicide | Various fungi and weeds | google.com |

Other Biological Activities

Beyond its specific applications in pharmacology and agriculture, this compound and its relatives exhibit other notable biological activities. The compound itself has demonstrated significant antimicrobial properties, making it useful in the formulation of preservatives. solubilityofthings.com Additionally, related chlorinated hydroxybenzoic acids, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, serve as crucial intermediates in the synthesis of advanced antibacterial drugs, specifically new generations of fluoroquinolone antibiotics. semanticscholar.org The parent compound, 4-hydroxybenzoic acid, is also recognized for a wide range of biological effects including antialgal, antimutagenic, and anti-inflammatory activities. It is important to note that some hydroxybenzoic acid derivatives have been identified as potential endocrine-disrupting compounds. nih.gov

Antioxidant Properties

The antioxidant potential of phenolic compounds, including derivatives of hydroxybenzoic acid, is a subject of significant scientific interest. The efficacy of these molecules as antioxidants is closely tied to their molecular structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. For instance, gallic acid, with its three hydroxyl groups, demonstrates superior antiradical activity compared to protocatechuic acid, which has two. mdpi.com

While direct and extensive research on the antioxidant properties of this compound is not widely available in the reviewed literature, inferences can be drawn from the study of its structural analogs, such as 3,4-dihydroxybenzoic acid (protocatechuic acid). Studies on 3,4-dihydroxybenzoic acid have shown that it can effectively reduce reactive oxygen species (ROS) levels in a dose-dependent manner. mdpi.com Its antioxidant mechanism is thought to involve the direct scavenging of free radicals, inhibition of NADPH oxidase activity, and restoration of the cellular redox balance. mdpi.com

The introduction of a chlorine atom to the aromatic ring, as in this compound, can modulate its electronic and steric properties, which in turn may influence its antioxidant capacity. However, without specific experimental data on this compound, its precise antioxidant profile remains an area for further investigation. The antioxidant activity of various hydroxybenzoic acid derivatives, as measured by their ability to scavenge the DPPH• radical, is presented in Table 1 to illustrate the structure-activity relationship.

Table 1: DPPH• Radical Scavenging Activity of Various Hydroxybenzoic Acid Derivatives

| Compound | Number of Hydroxyl Groups | IC50 (μM) |

|---|---|---|

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | 3 | 2.42 ± 0.08 |

| 2,5-Dihydroxybenzoic acid (Gentisic acid) | 2 | Not specified |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 2 | Not specified |

| 2,3-Dihydroxybenzoic acid (Pyrocatechuic acid) | 2 | Not specified |

| 2,6-Dihydroxybenzoic acid (γ-resorcylic acid) | 2 | Not specified |

| 2,4-Dihydroxybenzoic acid (β-resorcylic acid) | 2 | > 120,000 |

| 3,5-Dihydroxybenzoic acid (α-resorcylic acid) | 2 | > 1000 |

Data sourced from a study on plant-derived hydroxybenzoic acids. mdpi.com

Environmental Biotransformations and Metabolites in Biological Systems

The environmental fate of halogenated aromatic compounds like this compound is of significant interest due to their potential persistence and impact on ecosystems. Research has shown that under anaerobic conditions in freshwater sediment, this compound can undergo biotransformation. nih.gov

The degradation process involves the removal of the chlorine atom (dehalogenation) or the carboxyl group (decarboxylation) as initial steps. Specifically, the anaerobic degradation of 3-chloro-4-hydroxybenzoate has been observed to proceed through two primary pathways. One pathway involves the initial removal of the chlorine atom to form 4-hydroxybenzoate (B8730719). The other pathway begins with the removal of the carboxyl group to yield 3-chlorophenol. Both of these initial metabolites, 4-hydroxybenzoate and 3-chlorophenol, are then further transformed to phenol (B47542). Subsequently, phenol is converted to benzoate. nih.gov This transformation pathway highlights the ability of microbial communities in anaerobic environments to metabolize chlorinated aromatic compounds.

In a broader context, the biotransformation of the parent compound, 4-hydroxybenzoic acid, has been studied in microbial electrolysis cells (MECs) under nitrate-reducing conditions. acs.org In the absence of nitrate, 4-hydroxybenzoic acid is primarily converted to phenol, which tends to persist. acs.org However, under nitrate-reducing conditions, complete degradation of 4-hydroxybenzoic acid is achieved with minimal phenol production. acs.org This suggests that the presence of different electron acceptors in the environment plays a crucial role in the biotransformation pathways and the extent of degradation of hydroxybenzoic acids.

The biotransformation of parabens, which are esters of 4-hydroxybenzoic acid, and their chlorinated by-products are also relevant. These compounds can be transformed through processes like hydrolysis and aerobic transformation by bacteria. researchgate.net

Table 2: Anaerobic Degradation Pathway of 3-Chloro-4-hydroxybenzoate

| Initial Compound | Intermediate Metabolites | Final Metabolite in Pathway |

|---|---|---|

| 3-Chloro-4-hydroxybenzoate | 4-Hydroxybenzoate or 3-Chlorophenol | Benzoate |

Data derived from studies on anaerobic degradation in freshwater sediment. nih.gov

Environmental Fate and Degradation Pathways of 3 Chloro 4 Hydroxybenzoic Acid

Degradation in Aquatic Environments

In aquatic systems, 3-Chloro-4-hydroxybenzoic acid is subject to various degradation processes, with advanced oxidation techniques like gamma irradiation showing significant efficacy in its removal.

Gamma irradiation has been identified as an effective method for the decomposition of this compound in aqueous solutions. The degradation mechanism is primarily driven by the radiolysis of water, which generates highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). researchgate.net The proposed mechanism involves both oxidation by •OH radicals and reduction by e-aq and H• radicals. researchgate.net

The process leads to the rapid dechlorination of the molecule, coupled with the oxidation and subsequent cleavage of the aromatic ring. researchgate.net This results in the formation of chloride ions and a variety of smaller, less complex organic molecules. researchgate.net The degradation follows pseudo-first-order reaction kinetics, indicating that the rate of degradation is directly proportional to the concentration of 3-Cl-4-HBA. researchgate.net

Several environmental factors significantly influence the rate at which this compound degrades under gamma irradiation.

pH: The degradation rate is notably higher under acidic conditions compared to neutral or alkaline conditions. researchgate.net For instance, the removal efficiency of similar compounds has been shown to decrease as the pH increases, suggesting the involvement of H• radicals in the degradation process. researchgate.net

Initial Concentration: The initial concentration of 3-Cl-4-HBA affects the degradation efficiency. As the initial concentration of the pollutant increases, the removal percentage and the rate constant tend to decrease. researchgate.net However, the radiolytic yield (G-value) increases with higher initial concentrations. researchgate.net

Absorbed Dose: The G-value, which represents the number of molecules degraded per 100 eV of absorbed energy, tends to decrease as the total absorbed radiation dose increases. researchgate.net

Table 1: Factors Influencing Gamma Irradiation Degradation of this compound

| Factor | Influence on Degradation Rate |

| pH | Higher degradation rate at acidic pH compared to neutral and alkaline conditions. researchgate.net |

| Initial Concentration | Degradation rate is faster at lower concentrations. researchgate.net |

| Absorbed Dose | Radiolytic yield (G-value) decreases with an increase in the absorbed dose. researchgate.net |

The gamma irradiation-induced degradation of this compound results in its transformation into various intermediates and final products. The primary steps involve dechlorination and the breakdown of the aromatic structure. Key identified products include:

Chloride ions (Cl⁻) researchgate.net

Small carboxylic acids researchgate.net

Acetaldehyde researchgate.net

The process aims for mineralization, which is the complete conversion of the organic compound to inorganic substances like carbon dioxide and water, although partial mineralization is often observed. researchgate.net

Anaerobic Degradation in Sediments

In the absence of oxygen, such as in aquatic sediments, this compound can be degraded by anaerobic microorganisms.

Studies on anaerobic freshwater sediments have elucidated the degradation pathways of 3-Chloro-4-hydroxybenzoate. The transformation proceeds through two primary initial routes:

Reductive Dechlorination: The initial step can be the removal of the chlorine atom to form 4-hydroxybenzoate (B8730719).

Decarboxylation: Alternatively, the carboxyl group can be removed first, leading to the formation of 2-chlorophenol. nih.govnih.gov

Both of these initial intermediates, 4-hydroxybenzoate and 2-chlorophenol, are subsequently transformed further. The pathways converge towards the formation of common, more easily degradable intermediates, phenol (B47542) and ultimately benzoate . nih.govnih.gov These compounds can then be mineralized to methane (B114726) and carbon dioxide by the anaerobic microbial consortium.

Table 2: Anaerobic Degradation Pathway of 3-Chloro-4-hydroxybenzoate in Sediments

| Starting Compound | Initial Transformation | Intermediate(s) | Final Products |

| 3-Chloro-4-hydroxybenzoate | Reductive Dechlorination | 4-Hydroxybenzoate | Phenol, Benzoate nih.govnih.gov |

| 3-Chloro-4-hydroxybenzoate | Decarboxylation | 2-Chlorophenol | Phenol, Benzoate nih.govnih.gov |

Biodegradation by Microbial Cultures

Various microorganisms have been investigated for their ability to degrade halogenated aromatic compounds. While specific studies on the complete biodegradation of this compound by pure microbial cultures are limited, research on related compounds and microbial consortia provides significant insights.

The white-rot fungus Bjerkandera adusta has been reported to be associated with this compound, suggesting a potential for fungal degradation. nih.gov Fungi of this type are known for their powerful extracellular enzymes capable of breaking down complex aromatic structures.

In contrast, some bacteria show limited or no capability for its degradation. For example, Pseudomonas spec. CBS 3, which can convert 4-chlorophenylacetic acid, is unable to utilize this compound as a sole carbon source for growth. nih.gov The anaerobic degradation in sediments, as described previously, relies on complex microbial consortia where different species carry out successive steps of the degradation pathway. nih.govnih.gov The ability of certain bacterial strains like Acinetobacter johnsonii and Klebsiella oxytoca to degrade the related compound 4-hydroxybenzoic acid under anaerobic conditions highlights the potential for isolating specific microbes capable of bioremediating environments contaminated with such compounds. nih.gov

Microbial Transformations and Formation of Less Harmful Products

The microbial breakdown of chlorinated aromatic compounds is a key process in their removal from the environment. While specific studies on this compound are limited, research on analogous compounds provides insight into potential transformation pathways. A crucial first step in the biodegradation of many chlorinated aromatic compounds is dehalogenation, the removal of chlorine from the aromatic ring, which often reduces the compound's toxicity.

One significant pathway is reductive dehalogenation , which is common under anaerobic conditions. For instance, the bacterium Desulfitobacterium hafniense has been shown to reductively dechlorinate the related compound 3-chloro-4-hydroxyphenylacetate to 4-hydroxyphenylacetate. nih.gov This process is catalyzed by a specific dehalogenase enzyme. nih.gov It is plausible that a similar mechanism could transform this compound into 4-hydroxybenzoic acid, a less toxic and more readily degradable substance.

Under aerobic conditions, microorganisms often employ oxygenases to break down aromatic rings. The degradation of 3-chlorobenzoate (B1228886), a related compound, can proceed through intermediates like 4-hydroxybenzoate. nih.gov The white-rot fungus Bjerkandera adusta has been reported to contain this compound, suggesting this organism may have the capability to transform it. nih.gov Fungi like Bjerkandera adusta are known for their powerful lignin-degrading enzymes, which can also break down a wide variety of aromatic pollutants.

The degradation of chlorobenzoates can also proceed via the formation of chlorocatechols, which are then subject to ring cleavage. researchgate.net The specific intermediates and end products depend on the microbial species and the enzymatic pathways involved.

While not a microbial process, gamma irradiation has been shown to decompose this compound, resulting in rapid dechlorination and the formation of chloride ions, small carboxylic acids, and acetaldehyde. researchgate.net This indicates that the molecule can be broken down into smaller, less complex substances.

Table 1: Potential Microbial Transformations of this compound and Related Compounds

| Original Compound | Microorganism/Process | Key Transformation | Product(s) | Reference |

| 3-chloro-4-hydroxyphenylacetate | Desulfitobacterium hafniense | Reductive dehalogenation | 4-hydroxyphenylacetate | nih.gov |

| 3-chlorobenzoate | Various bacteria | Hydroxylation | 4-hydroxybenzoate | nih.gov |

| This compound | Bjerkandera adusta (reported presence) | Potential degradation | Unknown | nih.gov |

| Chlorobenzoates | Various bacteria | Dioxygenation | Chlorocatechols | researchgate.net |

| This compound | Gamma irradiation | Dechlorination, ring cleavage | Chloride ions, small carboxylic acids | researchgate.net |

Environmental Monitoring and Impact Assessment

Effective environmental monitoring is essential for understanding the distribution and concentration of this compound in various environmental compartments and for assessing its potential impact. The monitoring of chlorobenzoates, as a class of compounds, often relies on advanced analytical techniques.

The development of whole-cell microbial biosensors represents a promising approach for monitoring the bioavailability of chlorobenzoates in contaminated soils and sediments. nih.gov These biosensors are typically genetically modified bacteria, such as Pseudomonas fluorescens, that produce a measurable signal, like green fluorescent protein (GFP), in the presence of the target compound. nih.govtandfonline.com This method allows for the specific detection of the fraction of the contaminant that is accessible to and can be taken up by microorganisms, which is a key indicator of its potential for biodegradation and toxicity. tandfonline.com The use of such biosensors can be instrumental in assessing the efficacy of bioremediation strategies in real-time. nih.govtandfonline.com

Standard environmental monitoring programs for chemical substances involve systematic investigation and the development of specific analytical methods for different environmental matrices, including water, soil, and biota. env.go.jp For organic pollutants like this compound, these methods typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate identification and quantification.

The European Union's Water Framework Directive provides guidance on analytical methods for monitoring priority substances in biota, which can be adapted for other compounds of concern. europa.eu Although this compound is not specifically listed as a priority substance, the principles of monitoring, including sampling strategies and analytical performance criteria, are applicable.

An environmental impact assessment for this compound would consider its potential for persistence, bioaccumulation, and toxicity. While comprehensive data is lacking, its classification as a potential endocrine disruptor highlights the need for further investigation into its long-term effects on ecosystems. nih.gov

Table 2: Environmental Monitoring Techniques for Chlorobenzoates

| Technique | Principle | Application | Advantages | Reference |

| Microbial Biosensors | Genetically engineered bacteria produce a detectable signal (e.g., fluorescence) in the presence of the target analyte. | Detection of bioavailable chlorobenzoates in soil and sediment. | Provides information on bioavailability; can be used for in-situ monitoring. | nih.govtandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | Quantification of chlorobenzoates in water and soil extracts. | High accuracy and sensitivity. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Identification and quantification of chlorobenzoates and their degradation products. | High specificity and structural elucidation capabilities. |

Analytical Methodologies for the Detection and Quantification of 3 Chloro 4 Hydroxybenzoic Acid

Chromatographic Techniques

Chromatographic methods are paramount for the separation of 3-Chloro-4-hydroxybenzoic acid from other related compounds and matrix components prior to its quantification. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydroxybenzoic acids and their derivatives. vu.edu.au For compounds like this compound, which are polar and non-volatile, reversed-phase HPLC is the method of choice. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. longdom.orglongdom.org

A simple, robust, and isocratic HPLC method can be developed for the separation of hydrophilic and hydrophobic organic acids. helixchrom.com The mobile phase often consists of a mixture of acidified water (using acids like phosphoric acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). vu.edu.aulongdom.org This approach allows for the effective separation of various benzoic acid derivatives, including monohydroxybenzoic, dihydroxybenzoic, and trihydroxybenzoic acids. vu.edu.au Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the analyte. For instance, a detection wavelength of 230 nm has been successfully used for the analysis of hydroxybenzoic acids. longdom.orgthermofisher.com Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC that uses smaller particle size columns, can also be employed to achieve faster analysis times and improved resolution.

| Parameter | Typical Conditions | Source(s) |

| Technique | Reversed-Phase HPLC | longdom.orglongdom.org |

| Stationary Phase | C18 Column | longdom.orglongdom.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (acidified) | vu.edu.aulongdom.org |

| Detection | UV at ~230 nm | longdom.orgthermofisher.com |

| Analysis Time | Baseline separation can be achieved in under 10 minutes | helixchrom.com |

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound. However, due to the low volatility of the carboxylic acid and hydroxyl groups, derivatization is typically required to convert the analyte into a more volatile form. A common derivatization technique is silylation, where the acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-derivative of this compound is amenable to GC analysis. The separation can be performed on a packed column, such as one with an OV-1 stationary phase. nist.gov A temperature-programmed analysis allows for the efficient elution and separation of the derivatized compound. nist.gov

| Parameter | Typical Conditions for TMS-derivative | Source(s) |

| Technique | Gas Chromatography (GC) | nist.gov |

| Derivatization | Trimethylsilylation (TMS) | nist.gov |

| Stationary Phase | OV-1 | nist.gov |

| Column Type | Packed | nist.gov |

| Temperature Program | e.g., 80°C to 240°C at 4 K/min | nist.gov |

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for both the identification and quantification of this compound. They are often used as detectors following chromatographic separation.

UV-Visible (UV-Vis) spectroscopy is a robust and cost-effective method for the quantitative analysis of aromatic compounds like this compound, which possess chromophores that absorb light in the UV region. solubilityofthings.com It is frequently used as a detection method in HPLC systems. longdom.orgthermofisher.com The principle of quantification relies on the Beer-Lambert law, where the absorbance of the sample solution is directly proportional to the concentration of the analyte. For accurate quantification, a calibration curve is typically constructed using standards of known concentrations. The UV spectrum of hydroxybenzoic acids can be used for their identification and quantification. nih.govspectrabase.com

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that provides information about the mass-to-charge ratio of ionized molecules. It is a powerful tool for the unambiguous identification of this compound. The electron ionization (EI) mass spectrum of the compound shows a characteristic fragmentation pattern that can be used as a chemical fingerprint. nist.gov The molecular weight of this compound is 172.57 g/mol . solubilityofthings.com

When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a versatile analytical tool for complex sample analysis. researchgate.net In particular, tandem mass spectrometry (HPLC-ESI-MS/MS), which involves multiple stages of mass analysis, offers exceptional selectivity and is capable of detecting and quantifying very low levels of the compound. vu.edu.au This technique can be used for the analysis of various benzoic acid derivatives in complex matrices. vu.edu.au

Development of Analytical Standards and Reference Materials

The availability of high-purity analytical standards and reference materials is a critical prerequisite for the development of reliable and accurate quantitative analytical methods. This compound is commercially available from various chemical suppliers, often as a crystalline powder with a specified purity, such as 98%. sigmaaldrich.comsigmaaldrich.com It may also be supplied as a hemihydrate. sigmaaldrich.comsynquestlabs.com

These commercially available materials serve as primary standards for preparing calibration solutions, validating analytical methods, and ensuring the accuracy of quantitative results. solubilityofthings.com The use of certified reference materials, when available, further enhances the traceability and comparability of analytical data across different laboratories. The compound is frequently utilized in analytical techniques to develop standards that improve accuracy in quantitative analysis. solubilityofthings.com

Advanced Materials Science and Polymer Chemistry Applications of 3 Chloro 4 Hydroxybenzoic Acid

Role as a Modifier in Polymer Production

In polymer production, 3-Chloro-4-hydroxybenzoic acid primarily functions as a comonomer to modify the structure and properties of polyesters. When copolymerized with other hydroxybenzoic acids, it disrupts the uniformity of the polymer chain. This structural modification is crucial for creating copolyesters with specific desired characteristics that are not attainable with homopolymers.

For instance, research has demonstrated the synthesis of thermotropic copolyesters by reacting this compound with 4-hydroxybenzoic acid or 4'-hydroxybiphenyl-4-carboxylic acid. acs.orgacs.org The introduction of the chloro-substituted monomer breaks the regular, linear sequence of a homopolymer like poly(4-hydroxybenzoic acid). This disruption lowers the melting point and crystallinity of the resulting copolyester, making it more processable while helping to maintain liquid crystalline properties over a broad temperature range. The chlorine atom adds steric hindrance and alters intermolecular interactions, influencing the packing of polymer chains and, consequently, the material's bulk properties.

Table 1: Effect of this compound as a Comonomer on Polyester Properties

| Property | Homopolymer (e.g., Poly(4-hydroxybenzoic acid)) | Copolyester (with this compound) | Rationale for Change |

|---|---|---|---|

| Chain Regularity | High | Low | Random incorporation of the comonomer disrupts the repeating sequence. acs.orgacs.org |

| Crystallinity | High | Reduced | The irregular structure hinders efficient chain packing and crystallization. acs.org |

| Melting Point (Tm) | High | Lowered | Disruption of crystalline structure reduces the energy required for melting. acs.orgacs.org |

| Processability | Difficult | Improved | A lower melting point and reduced crystallinity create a wider processing window. |

Improvement of Thermal Stability and Mechanical Properties of Polymeric Materials

The incorporation of aromatic units into polymer backbones is a well-established strategy for enhancing thermal and mechanical performance. nih.gov The rigid, planar structure of the benzene (B151609) ring in this compound contributes to a stiffer and more robust polymer chain compared to those derived from purely aliphatic monomers.

When used as a comonomer, this compound can significantly increase the glass transition temperature (Tg) of the resulting polymer. nih.gov The restricted rotation around the aromatic rings in the polymer backbone means more thermal energy is required to induce the segmental motion associated with the glass transition. This leads to materials that retain their structural integrity and stiffness at higher temperatures. The thermal stability is also enhanced; wholly aromatic polyesters are known for their high decomposition temperatures, often exceeding 450°C. nih.gov

Mechanically, the introduction of this aromatic acid leads to polymers with higher tensile strength and modulus. nih.gov The rigid nature of the monomer unit enhances the load-bearing capacity of the material. The presence of the chlorine atom can also increase intermolecular forces, such as dipole-dipole interactions, further strengthening the material.

Table 2: Research Findings on Aromatic Monomers Enhancing Polymer Properties

| Polymer System | Aromatic Monomer Added | Observed Improvement | Reference |

|---|---|---|---|

| Polyethylene terephthalate | 3,4-biphenylene units | Increased glass transition temperature and tensile strength. | nih.gov |

| Ricinoleic acid-based polyesters | 4-hydroxycinnamic acid derivatives | Increased glass transition temperature and tensile strength. | nih.gov |

| Poly(3-hydroxybutyrate) (PHB) | 3-hydroxyvalerate (3HV) | Increased flexibility and impact resistance by reducing crystallinity. | mdpi.com |

This table illustrates the general principle that incorporating aromatic or co-monomer units, a role fulfilled by this compound, enhances polymer properties.

Synthesis of Polymeric Building Blocks

Beyond its direct use as a comonomer, this compound is a crucial starting material, or intermediate, for the synthesis of more complex polymeric building blocks. sigmaaldrich.combldpharm.com Its chemical structure can be modified to create specialized monomers for various polymerization reactions.

One key application is in the biosynthesis of other monomers. Research has shown that this compound is a precursor in the biosynthetic pathway that produces 2,4-dichlorophenol, a monomeric building block for polychlorinated aromatic compounds like ambigols. nih.gov In this multi-step enzymatic process, 4-hydroxybenzoic acid is first chlorinated to yield this compound, which is then further processed. nih.gov

In synthetic chemistry, it can be converted into more reactive derivatives. For example, it can be reacted with thionyl chloride to produce 3-chloro-4-hydroxybenzoyl chloride. prepchem.com This acid chloride is a highly reactive intermediate that can be readily used in polycondensation reactions to form polyesters or polyamides under milder conditions than the original carboxylic acid. This compound serves as a versatile building block for creating a variety of polymer structures. prepchem.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-dichlorophenol |

| 3-chloro-4-hydroxybenzoyl chloride |

| This compound |

| 3-hydroxyvalerate |

| 4'-hydroxybiphenyl-4-carboxylic acid |

| 4-hydroxybenzoic acid |

| 4-hydroxycinnamic acid |

| Poly(3-hydroxybutyrate) |

| Poly(4-hydroxybenzoic acid) |

| Ricinoleic acid |

Conclusion and Future Research Directions

Summary of Key Research Advancements on 3-Chloro-4-hydroxybenzoic Acid

In the realm of polymer science, 3-Cl-4-HBA has been recognized as a valuable monomer for creating high-performance polymers. Its incorporation into copolyesters with 4-hydroxybenzoic acid has been shown to produce thermotropic liquid crystalline polymers with unique thermal and mechanical properties. acs.org These materials are of interest for applications requiring high strength and thermal stability.

From a biological and environmental perspective, significant strides have been made in understanding the biodegradation of 3-Cl-4-HBA and related chlorinated aromatic compounds. Studies have identified various microbial strains, including those from the genera Caballeronia, Paraburkholderia, and Cupriavidus, capable of degrading 3-chlorobenzoate (B1228886) (3-CBA), a related compound, which is crucial for the complete metabolism of polychlorinated biphenyls (PCBs). nih.gov The mechanisms of microbial degradation are a subject of ongoing research, with studies indicating that it is a highly effective method for removing such toxic compounds from the environment. nih.gov Ligninolytic fungi like Irpex lacteus and Pleurotus ostreatus have also demonstrated high efficiency in degrading chlorobenzoic acids in both liquid media and soil. nih.gov

Furthermore, 3-Cl-4-HBA has been identified as a key precursor in the biosynthesis of natural products. For example, it is a building block in the formation of ambigols, which are polychlorinated aromatic compounds produced by the cyanobacterium Fischerella ambigua. nih.gov Research has elucidated the enzymatic steps involved, from chorismate to 4-hydroxybenzoic acid, followed by chlorination to yield 3-Cl-4-HBA. nih.gov

Emerging Research Areas and Unexplored Potentials

While significant progress has been made, several emerging research areas and unexplored potentials exist for this compound.

One promising avenue is the development of novel biocatalysts and metabolic engineering strategies for the biosynthesis of 3-Cl-4-HBA and its derivatives. While the natural biosynthetic pathway for ambigols has been partly characterized, engineering microorganisms for the specific and high-yield production of 3-Cl-4-HBA from renewable feedstocks remains a challenge and a significant opportunity. nih.govnih.gov This could provide a more sustainable alternative to chemical synthesis.